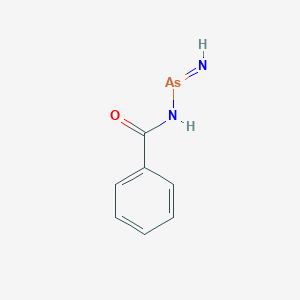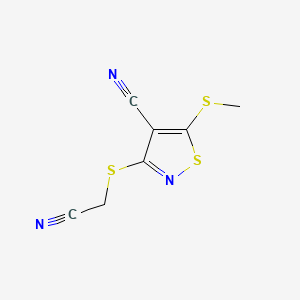![molecular formula C19H12N2O3 B14685907 2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione CAS No. 32641-55-7](/img/structure/B14685907.png)
2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization reactions. One common method involves the reaction of phthalic anhydride with an appropriate amine under reflux conditions in the presence of a suitable solvent such as toluene . The reaction mixture is then subjected to cyclization using a dehydrating agent like polyphosphoric acid to yield the desired isoindole-1,3-dione derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to make the synthesis more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized isoindole derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted isoindole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity.
Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Phthalimide: A simpler isoindole-1,3-dione derivative with applications in organic synthesis and pharmaceuticals.
N-isoindoline-1,3-dione: Another isoindole derivative with diverse applications in materials science and medicine.
Uniqueness
2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione stands out due to its unique combination of the indole and isoindole-1,3-dione moieties, which confer distinct chemical reactivity and biological activities
Propiedades
Número CAS |
32641-55-7 |
|---|---|
Fórmula molecular |
C19H12N2O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H12N2O3/c22-17-15(9-13-10-5-3-4-8-14(10)20-16(13)17)21-18(23)11-6-1-2-7-12(11)19(21)24/h1-8,15,20H,9H2 |
Clave InChI |
WDNNJVLODKBFAB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C1C3=CC=CC=C3N2)N4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


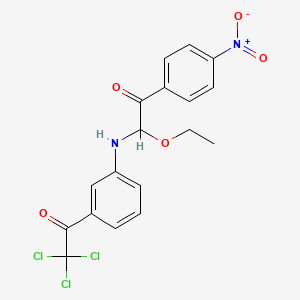
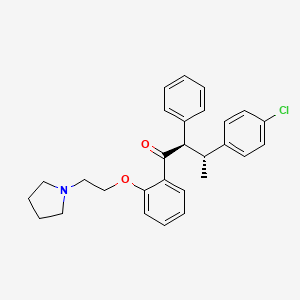
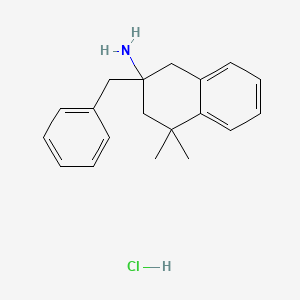
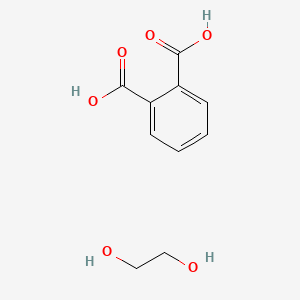
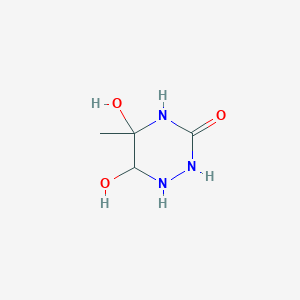

![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
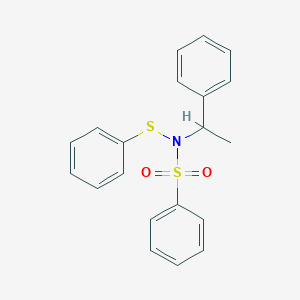
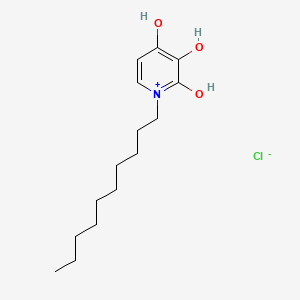

![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
